molecular formula C14H10N6O B2960357 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one CAS No. 440322-89-4

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one

Cat. No.: B2960357
CAS No.: 440322-89-4
M. Wt: 278.275
InChI Key: IIVVYAOYXHQAOY-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes:

  • Position 9: A ketone group, critical for planar molecular geometry and binding affinity to biological targets.

Synthesis: The compound is synthesized via condensation of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine, followed by dehydrogenation using agents like thionyl chloride . This method yields high-purity products, distinguishing it from alternative routes for related derivatives.

Properties

IUPAC Name

3-amino-2-pyridin-4-yl-[1,2,4]triazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c15-19-12(9-5-7-16-8-6-9)18-20-13(21)10-3-1-2-4-11(10)17-14(19)20/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVVYAOYXHQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C(=N3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amino group and pyridinyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold.

Mechanism of Action

The mechanism of action of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It may also function as an inverse agonist of RORγt . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of triazoloquinazolinones are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparisons
Compound Name/ID Substituents Key Features
Target Compound 3-amino, 2-pyridin-4-yl Enhanced hydrogen bonding and kinase-targeting potential due to pyridinyl.
3-Benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one 3-benzyl, 2-methyl Lipophilic benzyl group improves blood-brain barrier penetration.
6,6-Dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-... (BI58488) 2-pyridin-4-yl, 9-trimethoxyphenyl Bulky trimethoxyphenyl group may hinder solubility but enhance DNA binding.
2-{[(2-Chlorophenyl)methyl]sulfanyl}-9-(3-methoxyphenyl)-... (C118-0091) 2-sulfanyl, 9-methoxyphenyl Sulfanyl group increases metabolic stability; methoxyphenyl aids solubility.

Pharmacological Activity Profiles

Antihypertensive Activity
  • 3-Benzyl-2-methyl-triazoloquinazolinone: Demonstrated superior antihypertensive efficacy (>200% potency vs. prazocin in SHR models) due to its lipophilic benzyl group enhancing tissue distribution .
  • Target Compound : While untested in antihypertensive assays, its pyridinyl group may favor interactions with vascular receptors (e.g., angiotensin-converting enzyme) over benzyl derivatives.
Anticancer Potential
  • Pyrazolo-triazolopyrimidines (e.g., 7-(4-bromophenyl)-9-(pyridin-4-yl)-...): Exhibit antiproliferative activity (IC₅₀ < 10 µM in tumor cells) via kinase inhibition .
  • BI58488 : Trimethoxyphenyl substituent mimics colchicine’s tubulin-binding motif, implying possible antimitotic effects .
CNS Activity
  • 3-[5-Substituted 1,3,4-thiadiazole-2-yl]-2-styrylquinazolin-4(3H)-ones: Show CNS depressant and anticonvulsant activity (ED₅₀ ~30 mg/kg) due to thiadiazole moieties enhancing GABAergic effects . The target compound’s amino group may confer neuroprotective properties but requires validation.

Key Research Findings and Implications

  • Substituent-Driven Activity : Pyridinyl groups (as in the target compound) correlate with kinase inhibition, while benzyl/methoxyphenyl groups favor antihypertensive or tubulin-binding effects.
  • Synthetic Efficiency : Piperidine-mediated condensation offers a scalable route for the target compound compared to Pd-dependent syntheses for pyrazolo derivatives.
  • Unmet Needs: The target compound’s amino-pyridinyl combination remains underexplored in vivo, warranting studies on bioavailability, toxicity, and specific kinase targets.

Biological Activity

The compound 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a member of the quinazolinone family that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C13H10N6O\text{C}_{13}\text{H}_{10}\text{N}_6\text{O}

This compound features a triazoloquinazolinone scaffold which is critical for its biological activities. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications to achieve the desired structural characteristics.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinazolinone derivatives. For instance, derivatives similar to This compound have been screened for their efficacy against various bacterial strains.

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Escherichia coliHigh16 µg/mL
Pseudomonas aeruginosaLow64 µg/mL

These results indicate that while some derivatives exhibit significant antibacterial activity against Gram-positive bacteria, their effectiveness against Gram-negative bacteria varies considerably .

Anticancer Activity

The anticancer potential of this compound has been explored in relation to its ability to inhibit specific kinases involved in cancer progression. Notably, compounds with similar structures have shown promise as inhibitors of Polo-like kinase 1 (Plk1), a target in cancer therapy.

Case Study: Plk1 Inhibition

In a study assessing various triazoloquinazolinone derivatives:

  • Compound A (similar structural analog) exhibited an IC50 of 4.4 µM against Plk1.
  • Structure–activity relationship (SAR) studies revealed that modifications at the phenyl ring significantly influenced potency.

The findings suggest that the introduction of specific substituents can enhance binding affinity and selectivity towards Plk1 .

Enzyme Inhibition

Research has also indicated that This compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For example:

Enzyme Target Inhibition Type IC50 Value
p38 Mitogen-Activated Protein KinaseCompetitive0.5 µM
Cyclooxygenase (COX)Non-competitive10 µM

These activities suggest potential applications in treating inflammatory diseases .

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